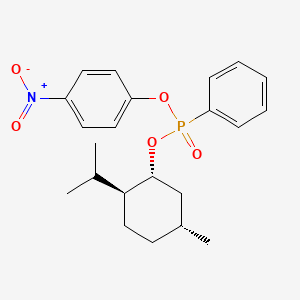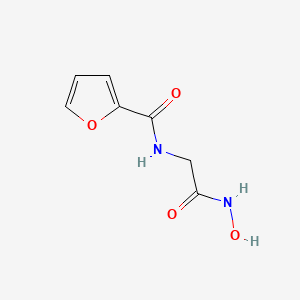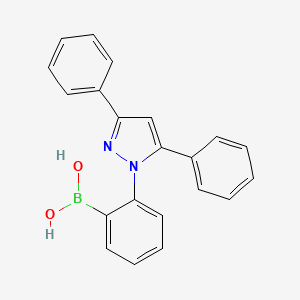
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide is an aromatic compound with the molecular formula C13H7Cl2N3O and a molecular weight of 292.12 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with chloro and ethynyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde and ethynyl derivatives.
Substitution Reactions: The chloro and ethynyl groups are introduced into the pyrimidine ring through substitution reactions. Common reagents used in these reactions include chloroform and ethynyl derivatives under specific conditions such as reflux or catalytic amounts of acids or bases.
Formylation: The final step involves the formylation of the pyrimidine ring to introduce the formamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the formamide group to an amine.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, reflux conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-5-((4-bromophenyl)ethynyl)pyrimidin-2-yl)formamide
- N-(4-Chloro-5-((4-fluorophenyl)ethynyl)pyrimidin-2-yl)formamide
- N-(4-Chloro-5-((4-methylphenyl)ethynyl)pyrimidin-2-yl)formamide
Uniqueness
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
393857-39-1 |
|---|---|
Molecular Formula |
C13H7Cl2N3O |
Molecular Weight |
292.12 g/mol |
IUPAC Name |
N-[4-chloro-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-2-yl]formamide |
InChI |
InChI=1S/C13H7Cl2N3O/c14-11-5-2-9(3-6-11)1-4-10-7-16-13(17-8-19)18-12(10)15/h2-3,5-8H,(H,16,17,18,19) |
InChI Key |
HIQVNOZXKIXOEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CN=C(N=C2Cl)NC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol](/img/structure/B15210641.png)
![6,6,7-Trimethyl-6,7-dihydro-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B15210649.png)
![N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210652.png)




![4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-](/img/structure/B15210684.png)

![Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-](/img/structure/B15210708.png)



